molecular formula C13H23FN2O2 B11768900 trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester

trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester

Katalognummer: B11768900
Molekulargewicht: 258.33 g/mol
InChI-Schlüssel: RMLUGCZJYTXPOU-DZGIZQBRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester: is a synthetic compound with a unique spirocyclic structure This compound is characterized by the presence of an amino group, a fluorine atom, and a tert-butyl ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the amino and fluorine substituents, and esterification to form the tert-butyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. Industrial methods may also focus on cost-effective and environmentally friendly processes.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide or thiols can be used for these transformations.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium azide, thiols

Major Products Formed:

    Oxidation: Formation of nitro or hydroxyl derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of azido or thiol-substituted derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine: The compound’s potential medicinal properties are of significant interest. It may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer effects. Research is ongoing to explore its therapeutic potential.

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings. Its unique chemical properties may impart desirable characteristics to these materials.

Wirkmechanismus

The mechanism of action of trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

  • trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid methyl ester
  • trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid ethyl ester

Comparison: Compared to its methyl and ethyl ester analogs, the tert-butyl ester variant may exhibit different chemical reactivity and biological activity. The bulkier tert-butyl group can influence the compound’s solubility, stability, and interaction with molecular targets. This uniqueness makes it a valuable compound for exploring new chemical and biological properties.

Eigenschaften

Molekularformel

C13H23FN2O2

Molekulargewicht

258.33 g/mol

IUPAC-Name

tert-butyl (5R,8S)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate

InChI

InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-5-4-13(8-16)6-9(14)10(15)7-13/h9-10H,4-8,15H2,1-3H3/t9-,10?,13-/m0/s1

InChI-Schlüssel

RMLUGCZJYTXPOU-DZGIZQBRSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1CC[C@]2(C1)C[C@@H](C(C2)N)F

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(C(C2)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.